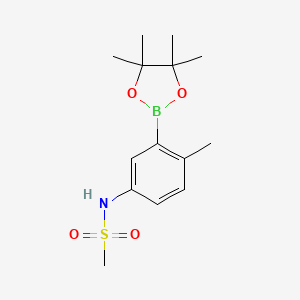

N-(2-羟基-2-甲基丙基)-4-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

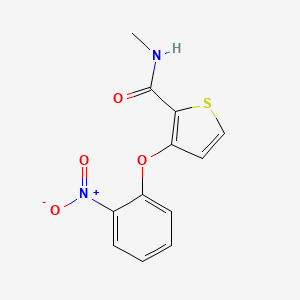

“N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide” is a chemical compound that belongs to the class of organic compounds known as sulfonamides. Sulfonamides are compounds containing a sulfonamide group, which is a functional group characterized by a sulfur atom covalently bonded to an amide group .

Molecular Structure Analysis

The molecular structure of “N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide” would consist of a benzene ring substituted with a methyl group and a sulfonamide group. The sulfonamide group would be further substituted with a 2-hydroxy-2-methylpropyl group .Chemical Reactions Analysis

Sulfonamides, in general, are known to participate in a variety of chemical reactions. They can act as bases, forming sulfonamidium ions in acidic solutions. They can also undergo hydrolysis under certain conditions to form amines and sulfonic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfonamide group could potentially increase the compound’s water solubility compared to other similar-sized organic compounds .科学研究应用

- Hyperbranched HPMA Polymers : These polymers are synthesized with ease and possess multiple functional groups. They offer high drug loading capacity while maintaining solubility. Researchers have explored HPMA polymers for targeted drug delivery in cancer therapy .

- Gemcitabine Pro-Drug : A gemcitabine-functionalized HPMA polymer pro-drug demonstrated toxicity against pancreatic cancer cells (MIA PaCa-2) both in 2D cultures and 3D spheroids. In vivo studies showed tumor accumulation, particularly for an 18 nm diameter HPMA polymer .

- HPMA derivatives can be incorporated into hydrogel matrices or coatings. For instance, they can enhance the stability and performance of biomedical coatings, such as wound dressings or implant surfaces .

- Some HPMA derivatives, including N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide, exhibit inhibitory effects on nitric oxide (NO) production in macrophages. This anti-inflammatory potential could be relevant in various disease contexts .

- HPMA polymers can be engineered into nanoparticles for imaging purposes. Their small size (7–40 nm) allows efficient internalization in cancer cells and transport within dense tumor spheroids .

- HPMA derivatives, including 2-hydroxy-2-methylpropylbenzenesulfonamide, can serve as photoinitiators or crosslinkers in polymerization processes. These play a crucial role in creating hydrogels, coatings, and other materials .

- HPMA derivatives find use as modifying agents. For example, vitamin C (L-ascorbic acid) can be synthesized using HPMA-based reagents .

Drug Delivery Systems

Biomedical Coatings

Anti-Inflammatory Properties

Polymer Nanoparticles for Imaging

Photoinitiators and Crosslinkers

Chemical Modification Reagents

安全和危害

未来方向

The future directions for research on “N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide” would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

属性

IUPAC Name |

N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S/c1-9-4-6-10(7-5-9)16(14,15)12-8-11(2,3)13/h4-7,12-13H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOFVDOIJAMYLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Acetyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonyl fluoride](/img/structure/B2911528.png)

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2911531.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2911535.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-chlorophenyl)carbamate](/img/structure/B2911536.png)

![2-(6-Ethylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2911538.png)

![Ethyl imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B2911542.png)